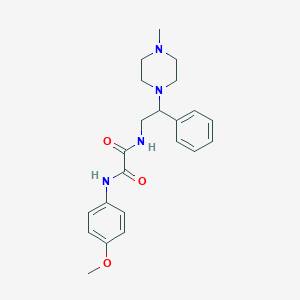
5-Bromo-3-chloro-2-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-ethoxybenzaldehyde typically involves the bromination and chlorination of 2-ethoxybenzaldehyde. The process can be summarized as follows:
Bromination: 2-Ethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
These reactions are typically carried out under controlled conditions to ensure the selective introduction of the halogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-2-ethoxybenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the aldehyde group.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: 5-Bromo-3-chloro-2-ethoxybenzoic acid.
Reduction: 5-Bromo-3-chloro-2-ethoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-ethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-ethoxybenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-2-ethoxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-chloro-2-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
5-Bromo-3-chloro-2-ethoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in terms of chemical stability and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H8BrClO2 |
|---|---|
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
MOAVASBINDKSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



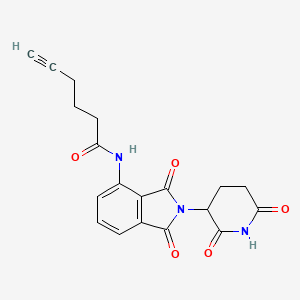
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
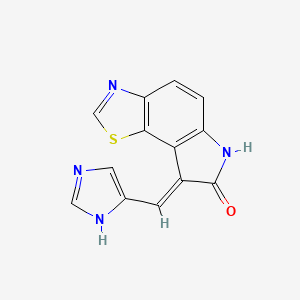
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
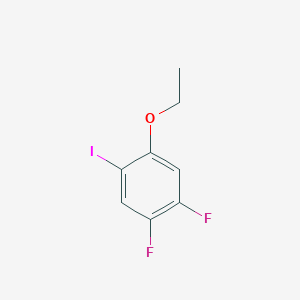
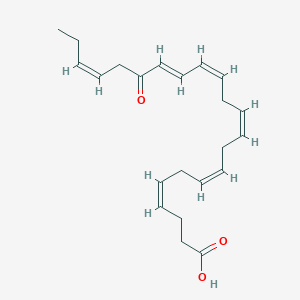



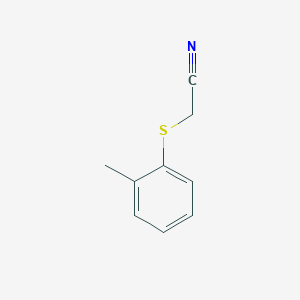
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)

